Cas no 1256785-35-9 (1-(3-Cyclopropylpyridin-2-yl)ethanone)
1-(3-Cyclopropylpyridin-2-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Cyclopropylpyridin-2-yl)ethanone
- 1256785-35-9
- 1-(3-Cyclopropylpyridin-2-yl)ethan-1-one
- DB-310957
- J-503136
- DTXSID70744469
-
- Inchi: 1S/C10H11NO/c1-7(12)10-9(8-4-5-8)3-2-6-11-10/h2-3,6,8H,4-5H2,1H3
- InChI Key: MHEXXLQUWAJYGZ-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(=CC=CN=1)C1CC1
Computed Properties
- Exact Mass: 161.084063974g/mol
- Monoisotopic Mass: 161.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 30Ų
1-(3-Cyclopropylpyridin-2-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM175357-1g |
1-(3-Cyclopropylpyridin-2-yl)ethanone |
1256785-35-9 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM175357-1g |
1-(3-Cyclopropylpyridin-2-yl)ethanone |
1256785-35-9 | 95% | 1g |
$550 | 2023-02-18 | |
| Alichem | A029181277-1g |
1-(3-Cyclopropylpyridin-2-yl)ethanone |
1256785-35-9 | 95% | 1g |
$530.00 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1667962-1g |
1-(3-Cyclopropylpyridin-2-yl)ethan-1-one |
1256785-35-9 | 98% | 1g |
¥4200.00 | 2024-08-09 |
1-(3-Cyclopropylpyridin-2-yl)ethanone Related Literature
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on 1-(3-Cyclopropylpyridin-2-yl)ethanone
Professional Introduction to Compound with CAS No. 1256785-35-9 and Product Name: 1-(3-Cyclopropylpyridin-2-yl)ethanone
The compound with the CAS number 1256785-35-9 and the product name 1-(3-Cyclopropylpyridin-2-yl)ethanone represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a cyclopropyl group and a pyridine ring in its molecular structure imparts distinct chemical properties that make it a promising candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those containing nitrogen-containing rings, due to their diverse biological activities. The 1-(3-Cyclopropylpyridin-2-yl)ethanone molecule is no exception, as it combines the structural features of cyclopropyl and pyridine moieties, which are known to exhibit various pharmacological effects. The cyclopropyl group, being a small three-membered ring, introduces steric hindrance and electronic effects that can modulate the reactivity and binding affinity of the molecule. Meanwhile, the pyridine ring is a common pharmacophore in many bioactive compounds, contributing to interactions with biological targets such as enzymes and receptors.
One of the most compelling aspects of 1-(3-Cyclopropylpyridin-2-yl)ethanone is its potential as a scaffold for developing novel therapeutic agents. The compound’s dual functionality—combining the electrophilic nature of the ketone group with the nucleophilic potential of the pyridine nitrogen—makes it an attractive intermediate for further chemical modifications. This flexibility allows chemists to explore diverse derivatization strategies, enabling the synthesis of analogs with tailored biological properties. Such modifications are crucial for optimizing drug candidates in terms of efficacy, selectivity, and pharmacokinetic profiles.
Recent studies have highlighted the importance of 1-(3-Cyclopropylpyridin-2-yl)ethanone in the development of small-molecule inhibitors for various therapeutic targets. For instance, researchers have investigated its potential as an inhibitor of kinases, which are enzymes involved in numerous cellular processes and are often implicated in diseases such as cancer. The structural features of this compound may facilitate interactions with specific residues on kinase active sites, leading to potent inhibition of their activity. Preliminary computational studies have suggested that the cyclopropyl group can enhance binding affinity by occupying hydrophobic pockets within the target protein, while the pyridine ring can form hydrogen bonds or coordinate with metal ions present in some kinase structures.
Moreover, the 1-(3-Cyclopropylpyridin-2-yl)ethanone molecule has shown promise in other therapeutic areas as well. Its ability to cross cell membranes due to its lipophilic nature makes it a suitable candidate for topical applications or systemic delivery systems. Additionally, its structural motif is reminiscent of known bioactive compounds used in treating neurological disorders, infectious diseases, and inflammatory conditions. This suggests that further exploration could uncover new therapeutic opportunities for this compound.
The synthesis of 1-(3-Cyclopropylpyridin-2-yl)ethanone involves multi-step organic reactions that highlight modern synthetic methodologies. Key steps typically include condensation reactions between cyclopropyl-substituted pyridines and appropriate carbonyl precursors to form the ketone moiety. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones. These synthetic strategies not only showcase the versatility of modern organic chemistry but also contribute to the efficient production of complex molecules like this one.
In conclusion, 1-(3-Cyclopropylpyridin-2-yl)ethanone (CAS No. 1256785-35-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—combining a cyclopropyl group with a pyridine ring—make it a versatile scaffold for drug discovery efforts across multiple therapeutic domains. As research continues to uncover new biological activities and synthetic pathways for this molecule, it is likely to remain at the forefront of medicinal chemistry innovation.
1256785-35-9 (1-(3-Cyclopropylpyridin-2-yl)ethanone) Related Products
- 85279-30-7(2-Acetyl-3-methylpyridine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)